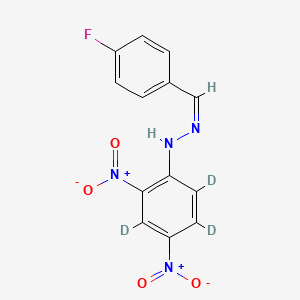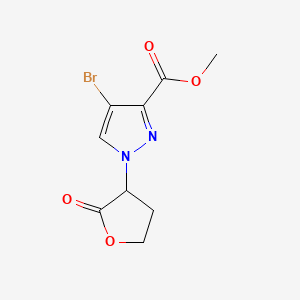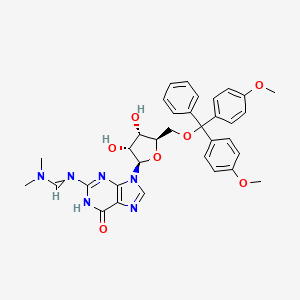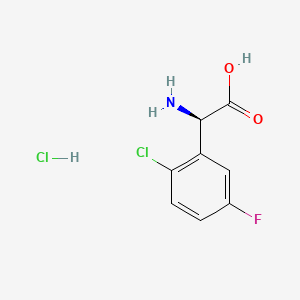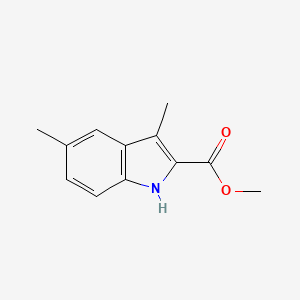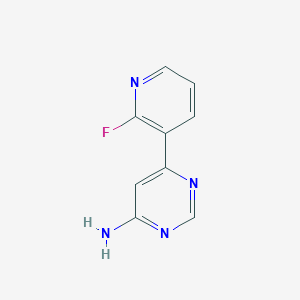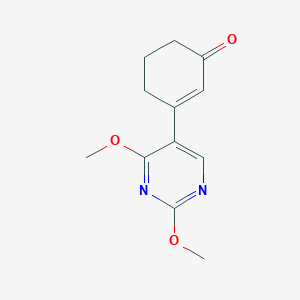
3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound is characterized by a cyclohexenone ring substituted with a dimethoxypyrimidinyl group, making it a unique structure in organic chemistry.
Métodos De Preparación
The synthesis of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone involves several steps. One common synthetic route includes the reaction of cyclohex-2-enone with 2,4-dimethoxypyrimidine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The dimethoxypyrimidinyl group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone can be compared with similar compounds such as:
Cyclohex-2-enone: A simpler structure without the dimethoxypyrimidinyl group.
2,4-Dimethoxypyrimidine: Lacks the cyclohexenone ring.
Other substituted cyclohexenones: Differ in the nature and position of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
2007915-56-0 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-(2,4-dimethoxypyrimidin-5-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H14N2O3/c1-16-11-10(7-13-12(14-11)17-2)8-4-3-5-9(15)6-8/h6-7H,3-5H2,1-2H3 |
Clave InChI |
YVCNPGZBYYUGIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=C1C2=CC(=O)CCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


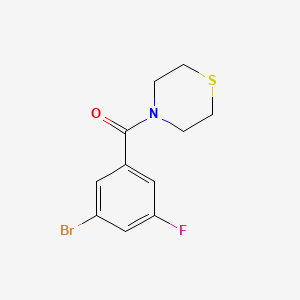
![2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)
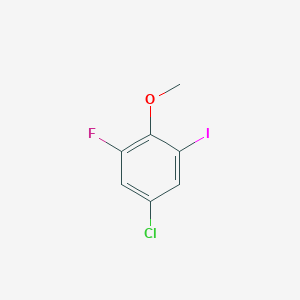
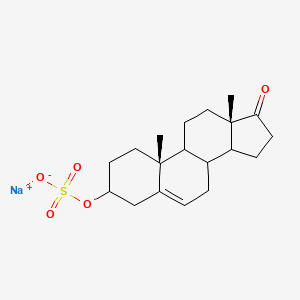
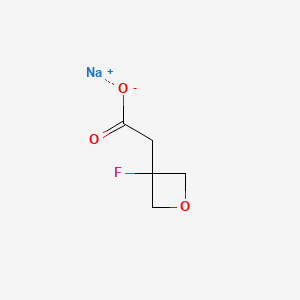
![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)
![Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)
